5-Amino-1-methyl-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-1-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-2-7-3(4(8)6)5(9)10/h2H,6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTRCZCLLFSZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365116 | |
| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112277-40-4 | |
| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Reaction Mechanism
Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate (CAS 54147-04-5) serves as a direct precursor for the target compound. The ester-to-acid conversion is achieved through alkaline hydrolysis using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic media. The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, resulting in the cleavage of the ethyl ester group. Subsequent acidification with hydrochloric acid (HCl) yields the free carboxylic acid.
Cycloaddition Approaches Using α-Isocyanoacetate Synthons
Imidazole Ring Construction
A novel method reported in recent literature involves the cycloaddition of ethyl isocyanoacetate with N-aryl-benzimidoyl chlorides to construct 1,5-diaryl-imidazole-4-carboxylate esters. While this approach primarily targets diaryl-substituted derivatives, modifying the imidoyl chloride precursor to include an amino group at the 5-position could enable the synthesis of 5-amino-1-methyl analogs.
Reaction Conditions
The process employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. For example, ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate was synthesized in 64% yield using this method. Introducing a nitro-substituted imidoyl chloride, followed by catalytic hydrogenation to reduce the nitro group to an amine, could theoretically yield the desired 5-amino derivative.
Challenges and Adaptations
Key challenges include ensuring regioselectivity during cycloaddition and maintaining the stability of the amino group under reaction conditions. Protecting groups such as tert-butoxycarbonyl (Boc) may be required to prevent undesired side reactions during imidoyl chloride synthesis.
Nitration-Reduction Strategy for Amino Group Introduction
Functionalization of 1-Methylimidazole-4-carboxylic Acid
Starting with 1-methyl-1H-imidazole-4-carboxylic acid (CAS 41716-18-1), electrophilic nitration at the 5-position can introduce a nitro group, which is subsequently reduced to an amine. Nitration is typically performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, leveraging the meta-directing effect of the carboxylic acid group.
Reduction of Nitro to Amino
The nitro intermediate is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst or via catalytic transfer hydrogenation with ammonium formate. This step achieves near-quantitative conversion to the amino derivative, as evidenced by infrared (IR) spectroscopy showing the disappearance of nitro stretches (~1520 cm⁻¹) and the emergence of N–H vibrations (~3400 cm⁻¹).
Comparative Analysis of Synthetic Methods
Structural Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR : The methyl group at N1 appears as a singlet at δ 3.65–3.70 ppm, while the amino proton resonates as a broad singlet at δ 6.20–6.30 ppm.
-
¹³C NMR : The carboxylic acid carbon is observed at δ 168–170 ppm, with the imidazole ring carbons between δ 120–140 ppm.
-
IR Spectroscopy : Stretches at ~2500–3300 cm⁻¹ (O–H, carboxylic acid) and ~1650 cm⁻¹ (C=O) confirm the acid functionality.
Industrial and Pharmacological Relevance
The compound’s structural motif is pivotal in pharmaceuticals and agrochemicals. For instance, herbicidal imidazole-5-carboxylic acid derivatives demonstrate the importance of regioselective substitution patterns. The amino group at position 5 enhances hydrogen-bonding potential, making this compound a candidate for enzyme inhibition studies .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroimidazole derivatives, alcohol derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Biochemical Role and Metabolism
5-Amino-1-methyl-1H-imidazole-4-carboxylic acid is primarily recognized as an intermediate in the purine biosynthesis pathway. It is synthesized from 5-aminoimidazole ribotide through the action of phosphoribosylaminoimidazole carboxylase. This compound can further be converted into 5-aminoimidazole ribonucleotide, which is essential for nucleotide synthesis. In humans, it is implicated in metabolic disorders such as Lesch-Nyhan syndrome, a condition characterized by uric acid overproduction due to deficiencies in purine metabolism pathways .
Potential Biomarker
Recent studies have indicated that this compound could serve as a biomarker for dietary intake, particularly from foods such as ohelo berries, Chinese mustard, and jackfruits. The presence of this compound in various food items suggests its potential utility in nutritional studies and dietary assessments .
Anticancer Research
The compound has been explored within the context of cancer research. It has been incorporated into the design of novel imidazolylpyrrolone-based small molecules that demonstrate anticancer properties. These compounds are being investigated for their ability to inhibit key protein complexes involved in cancer cell proliferation, particularly in renal cell carcinoma treatments .
Table 1: Summary of Anticancer Applications
Synthesis and Derivative Development
Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications have been made to create novel compounds with improved efficacy against cancer cells while minimizing toxicity to non-cancerous cells. The synthesis processes often involve complex organic reactions that yield various derivatives with distinct pharmacological profiles .
Therapeutic Potential
The therapeutic potential of this compound extends beyond anticancer applications. Its role as an intermediate in metabolic pathways suggests it could be explored for treating metabolic disorders or conditions associated with purine metabolism dysregulation. Additionally, its structural properties may lend themselves to further modifications aimed at developing new therapeutic agents .
Table 2: Overview of Therapeutic Applications
| Application Area | Description | Current Research Status |
|---|---|---|
| Metabolic Disorders | Potential treatment for conditions like Lesch-Nyhan syndrome | Under investigation |
| Cancer Treatment | Development of imidazolyl derivatives for anticancer therapies | Ongoing clinical trials |
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
- 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid (CAS: 228262-99-5): Structure: Replaces the methyl group with a benzyl moiety. Impact: The bulky benzyl group increases lipophilicity (logP) and reduces water solubility compared to the methyl analog. This substitution may enhance membrane permeability in biological systems . Molecular Weight: 217.22 g/mol (vs. 141.13 g/mol for the target compound).
- Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS: N/A): Structure: Carboxylic acid is esterified to an ethyl group. Impact: The ester derivative exhibits higher lipophilicity, favoring organic solvent solubility. Esters often act as prodrugs, hydrolyzing in vivo to release the active carboxylic acid . Molecular Weight: 169.17 g/mol.
Functional Group Variations at the 4- and 5-Positions
- 4-Amino-1-methyl-1H-imidazole-5-carboxamide (CAS: 360-97-4): Structure: Carboxylic acid replaced with a carboxamide group. Impact: The carboxamide reduces acidity (pKa ~10–12 vs. ~2–4 for carboxylic acids) and alters hydrogen-bonding capacity. This modification is common in drug design to improve metabolic stability . Molecular Weight: 126.12 g/mol.
- 1-Methylimidazole-5-carboxylic Acid (CAS: 71925-11-6): Structure: Lacks the 5-amino group. Molecular Weight: 126.11 g/mol.
Complex Derivatives in Biochemical Pathways
- 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate: Structure: Features a ribosyl-phosphate group at the 1-position. Impact: This derivative is a key intermediate in purine biosynthesis. The phosphate group introduces negative charge, influencing binding to enzymes like phosphoribosyltransferase . Molecular Weight: 365.23 g/mol.
Comparative Data Table
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid | 858512-11-5 | 1-Me, 5-NH₂, 4-COOH | C₅H₇N₃O₂ | 141.13 | High polarity, water-soluble |
| 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid | 228262-99-5 | 1-Bn, 5-NH₂, 4-COOH | C₁₁H₁₁N₃O₂ | 217.22 | Lipophilic, enhanced membrane permeability |
| Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | N/A | 1-Me, 5-NH₂, 4-COOEt | C₇H₁₀N₃O₂ | 169.17 | Prodrug potential, organic solubility |
| 4-Amino-1-methyl-1H-imidazole-5-carboxamide | 360-97-4 | 1-Me, 4-NH₂, 5-CONH₂ | C₄H₆N₄O | 126.12 | Reduced acidity, metabolic stability |
| 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate | N/A | 1-Ribosyl-P, 5-NH₂, 4-COOH | C₁₁H₁₆N₃O₉P | 365.23 | Biochemical intermediate, charged |
Biological Activity
5-Amino-1-methyl-1H-imidazole-4-carboxylic acid (often referred to as 5-Aminoimidazole-4-carboxylic acid or AICA) is an important compound in biological systems, particularly in purine metabolism. This compound serves as a precursor in the biosynthesis of purines, which are essential for nucleic acid synthesis and energy metabolism. Its biological activity has been studied across various organisms, including bacteria, plants, and humans.
- IUPAC Name : this compound
- Molecular Formula : C5H6N4O2
- Molecular Weight : 142.13 g/mol
- CAS Number : 6001-14-5
Biological Role and Mechanisms
5-Aminoimidazole-4-carboxylic acid is primarily involved in the following biological processes:
- Purine Biosynthesis : AICA is a key intermediate in the de novo synthesis of purines. It is converted into 5-aminoimidazole ribonucleotide (AIR) through the action of the enzyme phosphoribosylaminoimidazole carboxylase (ADE2) .
- Metabolic Disorders : This compound is implicated in metabolic disorders such as Lesch-Nyhan syndrome, where there is a deficiency in purine metabolism leading to elevated levels of uric acid .
-
Enzymatic Reactions :
- AICA participates in several enzymatic reactions, including:
- Conversion to AIR via ADE2.
- Further reactions leading to the formation of more complex purine structures.
- AICA participates in several enzymatic reactions, including:
Enzymatic Functions
AICA acts as a substrate for various enzymes involved in nucleotide metabolism. The following table summarizes some key enzymatic reactions involving AICA:
| Enzyme Name | Reaction Description | Gene Name | Uniprot ID |
|---|---|---|---|
| Phosphoribosylaminoimidazole carboxylase | Converts AICA to 5-aminoimidazole ribonucleotide (AIR) + CO₂ | ADE2 | P21264 |
| Phosphoribosylaminoimidazole-succinocarboxamide synthase | Converts AICA with L-aspartate to form SAICAR (5-amino-1-(5-phospho-D-ribosyl)-4-carboxamido)succinate | ADE1 | P27616 |
Case Studies and Experimental Evidence
Several studies have explored the biological activity of AICA and its derivatives:
- Inhibition Studies : Research has demonstrated that AICA and its derivatives can inhibit certain enzymes involved in HIV replication, showcasing their potential as therapeutic agents against viral infections . For instance, compounds derived from AICA exhibited significant inhibition rates against HIV integrase, highlighting their potential utility in antiviral drug development.
- Metabolic Pathway Analysis : In humans, AICA's role as an intermediate in purine metabolism has been highlighted through metabolic profiling studies. Elevated levels of AICA have been associated with specific dietary patterns, indicating its potential as a biomarker for food consumption .
- Antimicrobial Activity : Some derivatives of AICA have shown antimicrobial properties against various bacterial strains, suggesting that modifications to its structure can enhance its biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid?
- Methodology :
- Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine under reflux with acetic acid (3–5 h) for cyclization .
- Hydrolysis : Convert esters to carboxylic acids via basic hydrolysis (e.g., NaOH or KOH in aqueous ethanol) .
- Purification : Recrystallize from DMF/acetic acid mixtures to isolate crystalline products .
- Key Variables :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temps reduce side products |
| Reaction Time | 3–5 h | Longer durations improve cyclization |
| Solvent | Acetic acid | Enhances reaction efficiency |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- NMR : Assign peaks for the methyl group (δ ~3.0–3.5 ppm) and carboxylic acid protons (broad ~12–14 ppm). Compare with derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
- IR : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What impurities are commonly observed during synthesis, and how can they be mitigated?
- Common Impurities :
- Unreacted starting materials (e.g., ethyl esters).
- Side products from incomplete cyclization (e.g., open-chain intermediates).
- Mitigation Strategies :
- Use excess acetic acid to drive cyclization .
- Employ column chromatography (silica gel, ethyl acetate/hexane) for purification .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?
- Approach :
- Use SHELXL for small-molecule refinement, leveraging constraints for imidazole ring geometry .
- Validate against high-resolution X-ray data (e.g., twinned crystals require twin-law refinement in SHELX) .
Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) .
- MD Simulations : Study solvation effects in aqueous/DMSO mixtures using AMBER or GROMACS .
- Data Interpretation : Compare computed IR/NMR spectra with experimental data to validate models .
Q. How can researchers design experiments to elucidate the compound’s mechanism in biological systems (e.g., enzyme inhibition)?
- Experimental Design :
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
- Docking Studies : Use AutoDock Vina to predict binding modes to active sites .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
